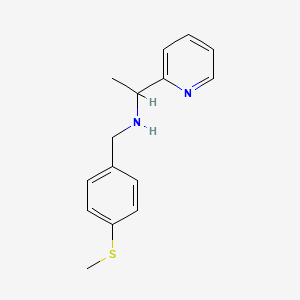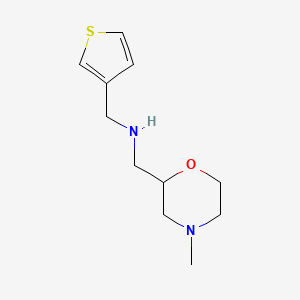
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Imine Group: The imine group can be formed by the condensation of an amine with an aldehyde or ketone.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
科学研究应用
Chemistry
In chemistry, (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to inhibit enzymes and interact with biological targets, making them useful in drug discovery and development.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl and imine groups may also play a role in the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)butan-1-imine: A similar compound with a shorter carbon chain.
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-imine: A similar compound with a longer carbon chain.
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-imine: A similar compound with a different carbon chain length.
Uniqueness
The uniqueness of (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine lies in its specific carbon chain length and the presence of both hydroxyl and imine groups. These structural features may confer unique reactivity and biological activity compared to similar compounds.
属性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
(NE)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13+ |
InChI 键 |
HZKQVULAECMFRT-DTQAZKPQSA-N |
手性 SMILES |
CCCC(/C(=N/O)/C1=CC=CC=C1)N2C=NC=N2 |
规范 SMILES |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)

amino}propanenitrile](/img/structure/B14914111.png)
![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)



![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


